molecular formula C7H6ClNO2 B1590832 2-(6-Chloropyridin-3-yl)acetic acid CAS No. 39891-13-9

2-(6-Chloropyridin-3-yl)acetic acid

Cat. No. B1590832
Key on ui cas rn: 39891-13-9
M. Wt: 171.58 g/mol
InChI Key: XWVPSJPQWOVRHJ-UHFFFAOYSA-N
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Patent
US09029531B2

Procedure details

To a solution of 2-(6-chloropyridin-3-yl)acetic acid (2 g, 117 mmol) in methanol (40 ml) was added SOCl2 (1.38 g, 117 mmol). The reaction mixture was concentrated after two hours to give the desired product. LC-MS: m/z (M+H)=186.6
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[CH:6][C:5]([CH2:8][C:9]([OH:11])=[O:10])=[CH:4][CH:3]=1.O=S(Cl)Cl.[CH3:16]O>>[Cl:1][C:2]1[N:7]=[CH:6][C:5]([CH2:8][C:9]([O:11][CH3:16])=[O:10])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC1=CC=C(C=N1)CC(=O)O
Name
Quantity
1.38 g
Type
reactant
Smiles
O=S(Cl)Cl
Name
Quantity
40 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated after two hours
Duration
2 h

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=N1)CC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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